

Spectroscopic Data and Experimental Protocols for Keramaphidin B

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Keramaphidin B**, a pentacyclic marine alkaloid belonging to the manzamine class. Isolated from the Okinawan marine sponge Amphimedon sp., **Keramaphidin B** has demonstrated notable cytotoxic activity against various cancer cell lines, making it a molecule of significant interest in medicinal chemistry and drug discovery.[1] This document compiles the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from the total synthesis of (+)-**Keramaphidin B**, offering a valuable resource for its identification, characterization, and further investigation.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for synthetic (+)-**Keramaphidin B**, as reported in the supporting information of the total synthesis by Fürstner et al. (2021). This data is crucial for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Data for (+)-Keramaphidin B (600 MHz, C₆D₆)



6
9
5.1
5.1



19α	1.63	m
19β	1.35	m
20	5.48	m
21	5.25	m
22α	2.08	m
22β	1.95	m
23α	1.69	m
23β	1.54	m
24α	2.38	m
24β	2.18	m

Table 2: ¹³C NMR Data for (+)-Keramaphidin B (151 MHz, C₆D₆)





1 63.8 2 54.1 3 20.1 4 64.1 5 40.9 6 59.9 7 45.2
3 20.1 4 64.1 5 40.9 6 59.9
4 64.1 5 40.9 6 59.9
5 40.9 6 59.9
6 59.9
7 45.2
8 35.1
9 61.2
10 33.5
11 131.2
12 129.8
13 30.1
14 29.8
15 25.3
17 51.9
18 27.5
19 26.8
20 130.9
21 128.7
22 32.4
23 29.9
24 36.4



Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data provides confirmation of the elemental composition of **Keramaphidin B**.

• HRMS (ESI):m/z [M+H]+ calcd for C₂₆H₄₂N₂: 383.3421, found: 383.3420.

Experimental Protocols

The spectroscopic data presented above were acquired using standard, high-field NMR and high-resolution mass spectrometry techniques. The general procedures are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AVANCE III HD 600 spectrometer equipped with a cryoprobe. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal (C_6D_6 : $\delta H = 7.16$ ppm, $\delta C = 128.06$ ppm). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for the acquisition of 1H , ^{13}C , and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to enable the complete assignment of the proton and carbon signals.

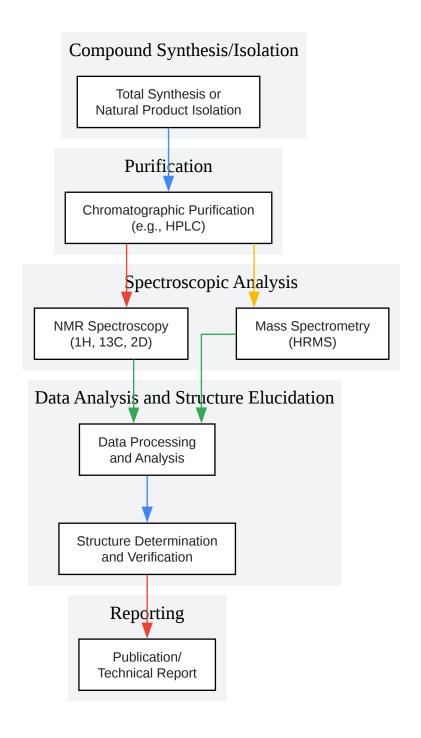
High-Resolution Mass Spectrometry (HRMS)

HRMS data was obtained using an Agilent 6230 ESI-TOF mass spectrometer. The sample was introduced via an electrospray ionization (ESI) source, and the mass-to-charge ratio (m/z) was analyzed using a time-of-flight (TOF) detector to provide a high-resolution mass measurement, allowing for the determination of the elemental composition.

Workflow for Spectroscopic Analysis of a Novel Compound

The logical workflow for the spectroscopic analysis of a newly synthesized or isolated natural product like **Keramaphidin B** is depicted in the following diagram. This process is fundamental in chemical research for structural verification and characterization.





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Workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. Towards the total synthesis of keramaphidin B PMC [pmc.ncbi.nlm.nih.gov]
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